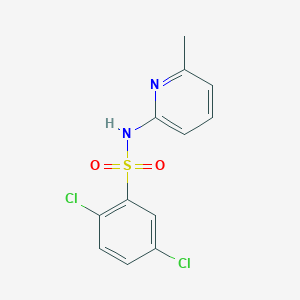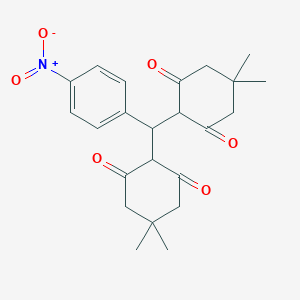
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as EMDN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EMDN belongs to the family of naphthalene derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation. In addition, this compound has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Future Directions
There are several future directions for the scientific research of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate. One potential direction is the further investigation of its potential therapeutic properties in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more effective synthesis methods for this compound, which could improve its availability for scientific research studies. Additionally, the development of new delivery methods for this compound could also enhance its effectiveness in in vivo experiments.
Synthesis Methods
The synthesis of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction using a Lewis acid catalyst to yield this compound. The overall yield of this compound synthesis is around 70%.
Scientific Research Applications
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 3-[(4-methylphenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H18O4/c1-3-25-21(24)18-17(12-14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-16(15)20(18)23/h4-11H,3,12H2,1-2H3 |
InChI Key |
BPOJTSJPTIZJSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)
![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)